5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound features a unique structure characterized by the presence of a bromine atom at the 5th position and a chlorine atom at the 2nd position of the pyrrolo[2,3-d]pyrimidine ring. It is recognized for its versatile chemical properties, making it valuable in various scientific research applications, particularly in medicinal chemistry and organic synthesis .
The compound has the following chemical formula: with a molecular weight of 232.47 g/mol. It is classified as a halogenated pyrrolopyrimidine derivative, which contributes to its reactivity and potential biological activity . The compound is available commercially from various suppliers, including Sigma-Aldrich and VWR, with purities often exceeding 95% .
The synthesis of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves several key steps:
The molecular structure of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine can be represented as follows:
Key Structural Features:
The compound has a melting point in the range of 230–232 °C .
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions:
The mechanism of action for 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine primarily involves its interaction with specific molecular targets within biological systems. The compound can bind to various enzymes and receptors, particularly those involved in cell signaling pathways. For instance, it may inhibit receptor tyrosine kinases, leading to altered cellular functions and potential therapeutic effects against certain diseases .
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine has diverse applications in scientific research:
This compound's structural characteristics and reactivity make it an important subject of study within organic chemistry and drug discovery fields.
The pyrrolo[2,3-d]pyrimidine core represents a privileged scaffold in kinase inhibitor design due to its bioisosteric relationship with purine nucleotides, enabling competitive binding at ATP sites. This heterocyclic system exhibits remarkable versatility, serving as a molecular platform for selective kinase inhibition when strategically functionalized with halogen atoms. The planar, electron-deficient nature of the core facilitates π-stacking interactions within hydrophobic kinase pockets, while its hydrogen-bonding capability (N7-H as donor, N3 as acceptor) mediates critical hinge-region contacts [1] [4]. Halogenation, particularly at the C5 and C2 positions, introduces steric and electronic perturbations that significantly modulate target engagement. In TAM kinase inhibitors (Axl/Mer), 7-aryl-2-anilino-pyrrolopyrimidines exploit halogen-induced dipole interactions to achieve nanomolar potency (e.g., compound 27: IC₅₀ = 2 nM for Mer, 16 nM for Axl), while maintaining >100-fold selectivity over the structurally similar Tyro3 kinase—a critical safety consideration given Tyro3's prevalence in CNS tissue [4].
Table 1: Structural Features of Halogenated Pyrrolo[2,3-d]pyrimidines in Kinase Inhibition
Position | Electronic Effect | Steric Contribution | Target Implications |
---|---|---|---|
C5-Bromo | σ-hole formation (halogen bonding) | Moderate bulk (1.85 Å van der Waals radius) | Enhances hydrophobic pocket occupancy; stabilizes clathrate water networks |
C2-Chloro | Moderate σ-withdrawing character | Compact footprint (1.75 Å radius) | Enables salt-bridge formation with conserved Asp678 (Mer kinase); hinge region anchoring |
Dual (C5-Br/C2-Cl) | Synergistic polarization of π-system | Complementary steric occlusion | Multi-kinase inhibition profile (EGFR, Her2, VEGFR2, CDK2) [1] |
The bromine atom at C5 exerts profound effects on binding thermodynamics through halogen bonding—a directional interaction where Br serves as an electrophile toward carbonyl oxygens or backbone amides in kinase hinge regions. This interaction typically contributes 1.5–3.0 kcal/mol to binding free energy, translating to 5–15-fold affinity enhancements. Computational models demonstrate that C5 bromination increases hydrophobic surface contact area by ~30 Ų compared to non-halogenated analogs [1]. Concurrently, the C2-chloro substituent enables salt-bridge formation with conserved aspartate residues (e.g., Asp678 in Mer kinase) while its electron-withdrawing nature amplifies the hydrogen-bond-donating capacity of the N1-H group. Molecular dynamics simulations reveal that the 5-bromo-2-chloro substitution pattern reduces ligand conformational entropy upon binding by 40% relative to dihalogenated isomers, explaining the superior activity of compound 5k (IC₅₀ = 40–204 nM across EGFR, Her2, VEGFR2, CDK2) compared to its 4,6-dihalogenated counterparts [1] [4]. The halogen-induced dipole moment (μ = 2.8 D) further optimizes electrostatic complementarity with polarized kinase subdomains, particularly in the ribose-binding region where halogen-π interactions with Phe residues contribute to selective recognition.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2